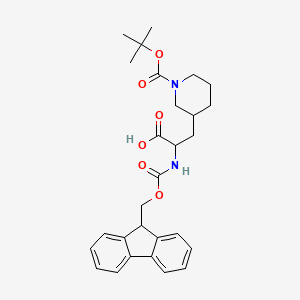

2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid

Übersicht

Beschreibung

2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid is a useful research compound. Its molecular formula is C28H34N2O6 and its molecular weight is 494.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(Fmoc-amino)-3-(1-Boc-3-piperidyl)propanoic acid (CAS Number: 457060-97-8) is a compound that plays a significant role in peptide synthesis and drug development. Its unique structural features contribute to its biological activity, making it a valuable asset in various research applications, particularly in medicinal chemistry and neuroscience.

- Molecular Formula : C28H34N2O6

- Molecular Weight : 494.58 g/mol

- Structure : The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis, and a tert-butoxycarbonyl (Boc) group that protects amine functionalities.

Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis. The Fmoc group allows for easy deprotection under mild conditions, facilitating the assembly of complex peptide sequences. This compound enables the synthesis of peptides with specific sequences that can target various biological pathways, enhancing therapeutic efficacy .

Drug Development

The compound plays a critical role in the design of new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents. Research has shown that compounds incorporating this structure can effectively modulate biological activity, making them suitable candidates for drug development targeting specific diseases .

Neuroscience Applications

In neuroscience, this compound is valuable for studying neurotransmitter systems. Its properties enable researchers to develop treatments for neurological disorders by modulating neurotransmitter activity. This compound's ability to influence receptor interactions makes it a potential candidate for further exploration in neuropharmacology .

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

- Antiproliferative Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative effects on cancer cell lines, including HeLa and CEM cells. The structural modifications influenced their potency, with some derivatives showing improved IC50 values compared to parent compounds .

- Bioconjugation : The compound has been utilized in bioconjugation processes, allowing researchers to attach drugs to antibodies or other biomolecules. This enhances targeted delivery systems, which is crucial for improving the therapeutic index of drugs .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C28H34N2O6 |

| Molecular Weight | 494.58 g/mol |

| CAS Number | 457060-97-8 |

| Fmoc Group | Present |

| Boc Group | Present |

| Application | Description |

|---|---|

| Peptide Synthesis | Building block for peptides |

| Drug Development | Modifiable for new drugs |

| Neuroscience | Study neurotransmitter systems |

| Bioconjugation | Targeted drug delivery |

Wissenschaftliche Forschungsanwendungen

Solid-Phase Peptide Synthesis (SPPS)

The compound is extensively used in SPPS, enabling the construction of peptides with specific sequences. Its stability under standard deprotection conditions (using piperidine and trifluoroacetic acid) makes it an ideal choice for synthesizing complex peptide structures.

Case Study: Nandhini et al. (2022)

Nandhini and colleagues demonstrated the utility of Fmoc and Boc groups in SPPS, emphasizing the compound's role in stabilizing peptide bonds during synthesis, which allows for efficient assembly of peptide chains .

Modification of Bioactive Peptides

This compound also facilitates the modification of existing peptide sequences to enhance their biological activity or stability. For instance, it can be incorporated into peptides to create analogs with improved pharmacological properties.

Case Study: Fauq et al. (1998)

Fauq's research highlighted the incorporation of 2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid into synthetic peptides, demonstrating its effectiveness in producing novel α-amino acids that expanded the repertoire of bioactive peptides .

Targeted Drug Design

The compound plays a crucial role in drug development, particularly in designing compounds that can target specific biological pathways effectively. Its structural features allow researchers to create peptides that can interact selectively with receptors or enzymes involved in disease processes.

Case Study: Přibylka et al. (2020)

Přibylka et al. discussed the environmental impact of synthesizing peptide-based drugs while highlighting the importance of Fmoc removal protocols in optimizing drug design processes .

Bioconjugation Applications

In bioconjugation, this compound is used to attach therapeutic agents to antibodies or other biomolecules. This enhances targeted delivery systems, improving therapeutic efficacy while minimizing side effects.

Case Study: Gothard & Nowick (2010)

Gothard and Nowick explored how unnatural amino acids like this compound can serve as building blocks for creating water-soluble macrocycles, which are useful in drug delivery systems .

Self-Organization for Material Development

The self-organization properties of Fmoc-modified amino acids enable the fabrication of functional materials used in various applications, including cell cultivation and drug delivery.

Case Study: Tao et al. (2016)

Tao's research demonstrated how Fmoc-modified amino acids could be utilized to create materials that exhibit desirable properties for biomedical applications .

Research in Neuroscience

The compound is valuable in neuroscience research due to its ability to interact with neurotransmitter systems. It aids in developing treatments for neurological disorders by allowing researchers to explore new therapeutic avenues.

Application Insight

Compounds similar to this compound have been shown to interact with various biological targets, including receptors associated with neuropharmacology .

Summary Table of Applications

| Application Area | Description | Key References |

|---|---|---|

| Peptide Synthesis | Key building block for constructing peptides via SPPS | Nandhini et al., 2022 |

| Drug Development | Designing compounds targeting specific biological pathways | Přibylka et al., 2020 |

| Bioconjugation | Enhancing targeted delivery systems by attaching drugs to biomolecules | Gothard & Nowick, 2010 |

| Functional Material Fabrication | Self-organization properties for creating materials used in drug delivery | Tao et al., 2016 |

| Neuroscience Research | Interaction with neurotransmitter systems for developing treatments for neurological disorders | General insight on piperidine derivatives |

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-8-9-18(16-30)15-24(25(31)32)29-26(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23-24H,8-9,14-17H2,1-3H3,(H,29,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCUPMFUJBWUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.